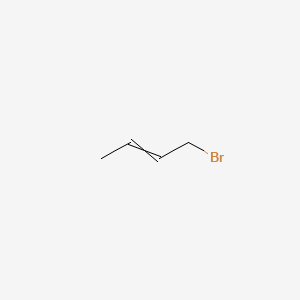

2-Butene, 1-bromo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Butene, 1-bromo-, also known as crotyl bromide, is an organic compound with the molecular formula C₄H₇Br. It is a brominated derivative of butene and exists as a colorless liquid. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Butene, 1-bromo- can be synthesized through the addition of hydrogen bromide (HBr) to 1,3-butadiene. This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows: [ \text{CH}_2=CH-CH=CH_2 + HBr \rightarrow \text{CH}_2=CH-CH_2-CH_2Br ]

Industrial Production Methods: In industrial settings, the production of 2-butene, 1-bromo- involves the bromination of butene using bromine (Br₂) in the presence of a catalyst. The reaction is carried out in a suitable solvent, such as carbon tetrachloride (CCl₄), to facilitate the formation of the brominated product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Butene, 1-bromo- undergoes various chemical reactions, including:

Addition Reactions: It can participate in addition reactions with halogens, such as chlorine (Cl₂) and bromine (Br₂), to form dihalides.

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide (OH⁻) or alkoxide ions.

Elimination Reactions: It can undergo elimination reactions to form alkenes, such as butene, through the removal of the bromine atom and a hydrogen atom.

Common Reagents and Conditions:

Bromination: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an alcoholic solvent.

Major Products Formed:

Dihalides: Formed through addition reactions with halogens.

Alcohols and Ethers: Formed through nucleophilic substitution reactions.

Alkenes: Formed through elimination reactions

Aplicaciones Científicas De Investigación

2-Butene, 1-bromo- has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: It is used in the production of polymers and copolymers with specific properties.

Material Science: It is used in the preparation of advanced materials with unique chemical and physical properties.

Mecanismo De Acción

The mechanism of action of 2-butene, 1-bromo- in chemical reactions involves the formation of a bromonium ion intermediate. This intermediate is highly reactive and can undergo various transformations, including nucleophilic attack and elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

2-Butene, 1-bromo- can be compared with other similar compounds, such as:

1-Bromo-2-butene: Another brominated butene isomer with different reactivity and properties.

2-Chloro-2-butene: A chlorinated analog with similar reactivity but different physical properties.

2-Iodo-2-butene: An iodinated analog with higher reactivity due to the larger atomic size of iodine.

Uniqueness: 2-Butene, 1-bromo- is unique due to its specific reactivity patterns and the ability to form a stable bromonium ion intermediate, which is not as easily formed by its chlorinated or iodinated counterparts .

Propiedades

Número CAS |

4784-77-4 |

|---|---|

Fórmula molecular |

C4H7Br |

Peso molecular |

135.00 g/mol |

Nombre IUPAC |

(Z)-1-bromobut-2-ene |

InChI |

InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2- |

Clave InChI |

AVMHMVJVHYGDOO-IHWYPQMZSA-N |

SMILES |

CC=CCBr |

SMILES isomérico |

C/C=C\CBr |

SMILES canónico |

CC=CCBr |

Key on ui other cas no. |

4784-77-4 |

Pictogramas |

Flammable; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about 1-Bromobut-2-ene's reactivity in carbonyl allylation reactions?

A: 1-Bromobut-2-ene exhibits interesting regioselectivity in reactions with aldehydes mediated by Tin(II) halides. In a dichloromethane-water system, Tin(II) bromide facilitates an unusual alpha-regioselective addition of 1-Bromobut-2-ene to aldehydes, resulting in 1-substituted pent-3-en-1-ols [, ]. This selectivity is altered by the addition of tetrabutylammonium bromide (TBABr), which promotes the typical gamma-addition, yielding 1-substituted 2-methylbut-3-en-1-ols [, ].

Q2: How does the choice of Tin(II) halide and solvent affect the reaction outcome?

A: While Tin(II) chloride and bromide are ineffective with 1-chlorobut-2-ene in 1,3-dimethylimidazolidin-2-one (DMI), Tin(II) iodide promotes gamma-addition with syn selectivity []. Furthermore, adding tetrabutylammonium iodide (TBAI) accelerates the reaction and enhances this selectivity, highlighting the crucial role of the halide and solvent in directing the reaction pathway [].

Q3: Beyond carbonyl allylation, how else has 1-Bromobut-2-ene been utilized in synthesis?

A: Researchers exploring synthetic routes to bryostatins employed 1-Bromobut-2-ene in the alkylation of a dithiane monoxide []. While successful with this specific substrate, attempts to utilize more complex allylic bromides proved challenging, possibly due to competing elimination reactions [].

Q4: Is there structural information available for 1-Bromobut-2-ene?

A: Yes, spectroscopic studies have been conducted on 1-Bromobut-2-ene. Raman and infrared spectroscopy, coupled with computational methods, have provided insights into its conformational stability, barriers to internal rotation, and vibrational assignments []. These studies confirm the existence of gauche and syn conformers and offer valuable information about the molecule's structural dynamics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.